molecular formula C10H14O5 B1263085 multiplolide A

multiplolide A

Cat. No.: B1263085
M. Wt: 214.21 g/mol
InChI Key: GSXXKILAEILYRX-JRSSMJHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Multiplolide A is a 10-membered lactone obtained from 10-methyl-9,10-dihydro-2H-oxecin-2-one by the epoxidation of the double bond at position 3-4 and cis-dihydroxylation of the double bond at position 7-8. This compound was first isolated from the fungus Xylaria multiplex BCC 1111. It shows antifungal activity against Candida albicans. It has a role as a metabolite and an antifungal agent. It is an epoxide, a lactone and a secondary alcohol.

Scientific Research Applications

Antifungal Activity

Multiplolide A, isolated from Xylaria multiplex, has been identified for its antifungal properties. Research conducted by Boonphong et al. (2001) demonstrated that this compound exhibits significant antifungal activity against Candida albicans. This suggests its potential application in developing antifungal agents or treatments. The study highlights that this compound was not cytotoxic to certain cell lines, indicating its selectivity in antifungal action (Boonphong et al., 2001).

Chemical Synthesis

The chemical synthesis of this compound has been a subject of research, focusing on its production and structural analysis. Reddy et al. (2013) described a stereoselective synthesis process for this compound, which could be essential for its pharmaceutical applications and large-scale production. This synthesis involves various chemical techniques, emphasizing the compound's complex structure and the challenges in its laboratory production (Reddy et al., 2013).

Determination of Chemical Structure and Configuration

Research by Ramana et al. (2008) focused on the total synthesis and structural determination of this compound. The study highlighted the challenges in establishing the relative and absolute configuration of this compound. The methodology adopted in this research includes ring-closing metathesis as a key reaction, contributing to a deeper understanding of the compound’s molecular structure (Ramana et al., 2008).

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

(1S,4R,6R,7S,8E,10S)-6,7-dihydroxy-4-methyl-3,11-dioxabicyclo[8.1.0]undec-8-en-2-one

InChI

InChI=1S/C10H14O5/c1-5-4-7(12)6(11)2-3-8-9(15-8)10(13)14-5/h2-3,5-9,11-12H,4H2,1H3/b3-2+/t5-,6+,7-,8+,9+/m1/s1

InChI Key

GSXXKILAEILYRX-JRSSMJHLSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@H](/C=C/[C@H]2[C@H](O2)C(=O)O1)O)O

SMILES

CC1CC(C(C=CC2C(O2)C(=O)O1)O)O

Canonical SMILES

CC1CC(C(C=CC2C(O2)C(=O)O1)O)O

Synonyms

multiplolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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